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3-aminopropanamide - 4726-85-6

3-aminopropanamide

Catalog Number: EVT-365362
CAS Number: 4726-85-6
Molecular Formula: C3H8N2O
Molecular Weight: 88.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Aminopropanamide, also known as beta-alaninamide or beta-Alanine amide, is an organic compound with the chemical formula C3H8N2O. [, , , ] While not naturally occurring in high concentrations, it has been identified as a significant component in the sticky droplets of orb webs spun by the spider species Zygiella atrica. [] In the realm of scientific research, 3-aminopropanamide has garnered attention primarily for its role as a key intermediate in the formation of acrylamide during the Maillard reaction. [, , ] This reaction, occurring between asparagine and reducing sugars under high heat, is responsible for acrylamide formation in various cooked foods. Understanding the role of 3-aminopropanamide in this process is crucial for developing strategies to mitigate acrylamide levels in food.

Future Directions
  • Investigating its Role in Spider Webs: Further exploration is warranted to understand the significance of β‐alaninamide in the sticky droplets of Zygiella atrica webs, including its potential role in prey capture, web integrity, or other ecological functions. []

Acrylamide

Compound Description: Acrylamide (prop-2-enamide) is a small organic molecule with the chemical formula CH2=CHC(O)NH2. It is a white odorless solid that is soluble in water, ethanol, ether, and chloroform. Acrylamide is used in the production of polyacrylamide, which has various industrial applications such as in the treatment of drinking water and wastewater, in the manufacture of paper and textiles, and as a soil conditioner. Acrylamide is also formed in many foods during high-temperature cooking, particularly in starchy foods like potatoes, cereals, and coffee. The formation of acrylamide in food is a concern because it is a probable human carcinogen [, ].

Relevance: Acrylamide is the direct product of 3-aminopropanamide dehydration. The formation of acrylamide from 3-aminopropanamide has been a subject of extensive research due to its presence in various foods, especially those processed at high temperatures [, , , , ]. The two compounds are key intermediates in the Maillard reaction pathway, which occurs between reducing sugars and the amino acid asparagine, leading to acrylamide formation in foods [].

N-Acetyl-β-alanine

Compound Description: N-acetyl-β-alanine is an N-acylated beta-amino acid. It is structurally similar to acrylamide and has been identified as a potential source of interference in acrylamide analysis using LC-MS/MS methods [].

Relevance: N-acetyl-β-alanine can undergo in-source fragmentation during mass spectrometry analysis, producing an ion with an identical m/z to acrylamide, which can lead to an overestimation of acrylamide levels. This compound's presence underscores the importance of accurate and selective analytical methods for acrylamide determination in food []. Like 3-aminopropanamide, it highlights the significance of considering structurally similar compounds that might interfere with acrylamide analysis.

Lactamide

Compound Description: Lactamide (2-hydroxypropanamide) is an amide derived from lactic acid. Like N-acetyl-β-alanine, lactamide can also interfere with acrylamide analysis by LC-MS/MS due to its similar fragmentation pattern [].

Relevance: Similar to N-acetyl-β-alanine, lactamide can fragment during mass spectrometry analysis to yield an ion with the same m/z as acrylamide []. This potential for interference emphasizes the importance of considering matrix effects and employing appropriate chromatographic separation techniques during acrylamide analysis in food samples. Its presence in the analysis process demonstrates the complexity of accurately quantifying acrylamide in food matrices.

Asparagine

Compound Description: Asparagine is a proteinogenic amino acid that plays a critical role in the formation of acrylamide in food []. During the Maillard reaction, asparagine reacts with reducing sugars like glucose or fructose at high temperatures, leading to the formation of acrylamide through a series of reactions.

Relevance: Asparagine is the primary precursor of 3-aminopropanamide in the Maillard reaction pathway, which eventually leads to acrylamide formation [, ]. Understanding the role of asparagine in acrylamide formation is essential for developing strategies to mitigate its levels in food.

Methylpyrazine

Compound Description: Methylpyrazine is a heterocyclic aromatic compound. It is a volatile compound that contributes to the aroma of various foods, including roasted coffee and cooked meats [].

Relevance: Methylpyrazine is formed as a byproduct during the Maillard reaction, alongside 3-aminopropanamide and acrylamide []. Monitoring methylpyrazine formation can provide insights into the extent of Maillard reaction progression and potentially serve as an indicator for acrylamide formation in food.

3-Oxopropanamide

Compound Description: 3-Oxopropanamide is an organic compound structurally related to 3-aminopropanamide, with a carbonyl group replacing the amino group [].

Relevance: The presence of 3-oxopropanamide in the acrylamide pathway highlights the complexity of the Maillard reaction and the multiple potential reaction routes []. Further investigation into its role and relationship with 3-aminopropanamide could contribute to a better understanding of acrylamide formation.

Aminopropan-2-one

Compound Description: Aminopropan-2-one is another intermediate identified in the acrylamide pathway, emphasizing the complexity of the Maillard reaction and the multiple potential routes leading to acrylamide formation [].

Relevance: Like 3-aminopropanamide, aminopropan-2-one is involved in the complex network of reactions that contribute to acrylamide formation []. Further research into the specific roles of these intermediates is crucial for developing effective mitigation strategies for acrylamide in food.

3,3',3''-Nitrilotrispropanamide

Compound Description: 3,3',3''-Nitrilotrispropanamide is an adduct formed through the Michael addition reaction between acrylamide and 3-aminopropanamide []. This compound has significantly lower cytotoxicity compared to acrylamide, suggesting that the reaction of 3-aminopropanamide with acrylamide can potentially reduce the harmful effects of acrylamide [].

N-(4-(3-Bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide (5)

Compound Description: This compound belongs to a series of 3-aminopropanamides designed as irreversible epidermal growth factor receptor (EGFR) inhibitors. It exhibits antiproliferative activity against gefitinib-resistant H1975 lung cancer cells, which harbor the T790M mutation in EGFR []. Notably, compound 5 shows selective activation in the intracellular environment, releasing an acrylamide derivative capable of reacting with thiol groups, including those in EGFR [].

N-Homofarnesoyl-beta-alanine Amide

Compound Description: N-homofarnesoyl-beta-alanine amide serves as a lead structure for developing antiproliferative agents []. It demonstrates that modifications to the acyl moiety, while retaining the beta-alanine amide portion, can impact the compound's activity.

Source and Classification

3-Aminopropanamide is synthesized primarily from acrylonitrile and ammonia through various chemical reactions. It is classified under the broader category of amino acids and amides, which are crucial in biochemistry for their roles in protein synthesis and metabolic processes. The compound can exist in different forms, including its hydrochloride salt, which enhances its solubility in water and is often used in laboratory settings.

Synthesis Analysis

Methods of Synthesis

The synthesis of 3-aminopropanamide can be achieved through several methods:

  1. Acrylonitrile Ammoniation:
    • Acrylonitrile is reacted with ammonia under high-temperature and high-pressure conditions to form β-aminopropionitrile.
    • This intermediate is then hydrolyzed using sodium hydroxide to yield β-aminopropionic acid, which is subsequently converted to 3-aminopropanamide by acidification with hydrochloric acid .
  2. Hydrolysis of β-Aminopropionitrile:
    • This method involves the hydrolysis of β-aminopropionitrile in the presence of acids or bases to produce 3-aminopropanamide directly .

Technical Details

The industrial synthesis typically employs large-scale reactors with controlled conditions to maximize yield and purity. Advanced techniques such as chromatography may be used for purification purposes after synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-aminopropanamide can be represented as follows:

  • Molecular Formula: C3H9N2O
  • Molecular Weight: 89.12 g/mol
  • Structural Representation:

This structure indicates the presence of both an amine and an amide functional group, contributing to its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropanamide participates in various chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding carboxylic acids or amides.
  2. Reduction: Reduction reactions can convert it into primary amines.
  3. Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substituting Agents: Alkyl halides and acyl chlorides are commonly used for substitution reactions.
Mechanism of Action

The mechanism of action for 3-aminopropanamide involves its interaction with specific molecular targets such as enzymes and receptors. It can form hydrogen bonds and engage in electrostatic interactions that modulate the activity of these targets. This mechanism is crucial for its applications in biochemical research where it influences metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a standard range for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with acids and bases due to its functional groups, allowing it to participate in various chemical transformations.
Applications

3-Aminopropanamide has a wide range of applications across different fields:

  1. Chemistry: Used as a building block in organic synthesis; serves as a reagent in various chemical reactions.
  2. Biology: Important in studies related to enzyme mechanisms and protein interactions.
  3. Medicine: Investigated for potential therapeutic properties; acts as a precursor in pharmaceutical synthesis.
  4. Industry: Utilized in the production of specialty chemicals, polymers, and resins .

Properties

CAS Number

4726-85-6

Product Name

3-aminopropanamide

IUPAC Name

3-aminopropanamide

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6)

InChI Key

RSDOASZYYCOXIB-UHFFFAOYSA-N

SMILES

C(CN)C(=O)N

Synonyms

3-aminopropionamide
beta-alanine amide

Canonical SMILES

C(CN)C(=O)N

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